molecular formula C17H24N2O3S B2816084 N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421441-18-0

N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2816084
CAS No.: 1421441-18-0
M. Wt: 336.45
InChI Key: AHROYOFTHSBXBC-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic chemical compound designed for research applications. Its structure incorporates two pharmaceutically significant motifs: a morpholine ring and a thiophene heterocycle. The morpholine scaffold is a privileged structure in drug discovery, frequently employed to optimize solubility and bioavailability in drug candidates . It is a common feature in compounds with diverse biological activities, including approved therapeutics . The thiophene ring is another versatile heterocycle extensively explored in medicinal chemistry, with derivatives demonstrating a range of pharmacological properties, including antiviral activity . The specific molecular architecture of this compound, which links these moieties, suggests its potential utility as a chemical tool or intermediate in various research programs. Scientists may investigate its application in developing novel bioactive molecules, studying protein-ligand interactions, or as a synthetic intermediate for further chemical elaboration. Its structure offers a framework for probing new chemical space in the search for modulators of biological targets. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12-5-2-3-7-14(12)18-17(21)15-10-22-11-16(20)19(15)9-13-6-4-8-23-13/h4,6,8,12,14-15H,2-3,5,7,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHROYOFTHSBXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2COCC(=O)N2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.

    Introduction of the Thiophene Moiety: The thiophene group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Attachment of the 2-Methylcyclohexyl Group: This step involves the alkylation of the morpholine ring with 2-methylcyclohexyl bromide under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thiols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving carboxamide groups. It can also be used in the development of new biochemical assays.

Medicine

In medicine, the compound has potential as a lead compound for drug development. Its morpholine ring and thiophene moiety are common in many pharmacologically active molecules, suggesting potential therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the morpholine and thiophene groups.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, while the thiophene moiety can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: BI82294

Compound : N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide (BI82294)
Molecular Formula : C₁₇H₁₄ClF₃N₂O₃S
Molecular Weight : 418.82 g/mol
Key Differences :

  • Substituent on Amide Nitrogen : BI82294 features a 2-chloro-5-(trifluoromethyl)phenyl group instead of 2-methylcyclohexyl.
  • Synthetic Feasibility : Aryl halides like the chloro-trifluoromethylphenyl group may require more specialized coupling conditions than cyclohexyl derivatives .
Table 1: Substituent Comparison
Compound Amide Substituent Morpholine Substituent Molecular Weight (g/mol)
Target Compound 2-Methylcyclohexyl Thiophen-2-ylmethyl 336.45
BI82294 2-Chloro-5-(trifluoromethyl)phenyl Thiophen-2-ylmethyl 418.82

Thiophene-Containing Analog: Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate

Compound: Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (from ) Molecular Formula: C₁₂H₁₃NO₃S Molecular Weight: 251.30 g/mol Key Differences:

  • Core Structure : Isoxazole vs. morpholine.
  • Thiophene Modification : The 5-methylthiophen-2-yl group may enhance steric bulk compared to the unsubstituted thiophene in the target compound.

Morpholine-Based Analog: 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide

Compound : Derivatives from
Molecular Formula : Variable (e.g., C₂₀H₂₀N₄O₂S for 9a-j)
Key Differences :

  • Core Structure : Pyrazole-carboxamide vs. morpholine-carboxamide.
  • Morpholine Integration: The 3-oxomorpholino group is appended to a phenyl ring rather than being part of the central scaffold.
  • Biological Relevance : Such compounds are designed for antimalarial activity, suggesting the target compound’s morpholine-thiophene framework could be optimized for similar applications .

Herbicide Analog: Siduron (N-(2-methylcyclohexyl)-N'-phenylurea)

Compound : Siduron ()
Molecular Formula : C₁₄H₂₀N₂O
Molecular Weight : 236.33 g/mol
Key Differences :

  • Core Structure : Urea vs. morpholine-carboxamide.
  • Substituents : Siduron lacks the thiophene moiety but shares the 2-methylcyclohexyl group.
Table 2: Physicochemical and Functional Comparison
Compound Core Structure Key Substituents Potential Application
Target Compound Morpholine-carboxamide Thiophen-2-ylmethyl, 2-methylcyclohexyl Undisclosed (likely bioactive)
BI82294 Morpholine-carboxamide Thiophen-2-ylmethyl, chloro-trifluoromethylphenyl Pharmaceutical lead
Siduron Urea 2-methylcyclohexyl, phenyl Herbicide

Research Findings and Implications

Substituent Effects on Bioactivity

  • Thiophene Moieties : The thiophen-2-ylmethyl group in the target compound and BI82294 may enhance π-π stacking interactions with aromatic residues in biological targets, as seen in antimalarial pyrazole derivatives .
  • Cyclohexyl vs.

Q & A

Q. How to resolve discrepancies in reported synthetic yields?

  • Critical factors :
  • Reagent purity : Use freshly distilled solvents to avoid moisture.
  • Catalyst load : Optimize Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for coupling reactions .
  • Reproducibility : Validate protocols via independent synthesis in multiple labs .

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